molecular formula C8H17NO B1527095 6,6-Dimethyl-4-azepanol CAS No. 1330756-34-7

6,6-Dimethyl-4-azepanol

Cat. No. B1527095
CAS RN: 1330756-34-7
M. Wt: 143.23 g/mol
InChI Key: DTXHKDCPGXNTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-4-azepanol is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . It is a solid substance that should be stored in a dark place, sealed in dry, at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at a temperature between 2-8°C .

Scientific Research Applications

Spectral Properties and Solvent Effects

6,6-Dimethyl-4-azepanol and its derivatives have been studied for their unique spectral properties and the effects of solvents on these properties. Research on porphyrazines with annulated diazepine rings, which are related to this compound, revealed a peculiar effect of solvent on spectral properties. These findings underscore the importance of solvent choice in the study and application of such compounds in spectroscopy and chemical analysis (Tarakanov et al., 2011).

Charge-Transfer State Formation

In another study, the formation of excited charge-transfer states in aromatic donor-acceptor systems, including compounds related to this compound, was investigated. This research is critical for understanding the electronic interactions in molecular systems, which has implications for the development of organic electronic materials and devices (Jamorski Jödicke & Lüthi, 2003).

Photochemical and Thermal Isomerizations

Research into the photochemical and thermal isomerizations of azobenzene-containing amphiphilic diblock copolymers, which can be related to the study of this compound derivatives, provides insights into the dynamic behavior of polymer systems under different conditions. Such studies have implications for the design and function of responsive materials (Sin et al., 2005).

Glycosidase Inhibition

The synthesis and evaluation of polyhydroxylated azepanes derived from this compound have shown potential for glycosidase inhibition. This research contributes to the development of therapeutic agents against diseases related to glycosidase activity (Estévez et al., 2010).

Luminescence Sensitization

A study on the role of ancillary ligands, including N,N-dimethylaminoethanol, in the sensitization of Eu(III) and Tb(III) luminescence in dimeric beta-diketonates showcases the potential applications of this compound derivatives in enhancing the efficiency of luminescent materials. Such materials have applications in lighting, displays, and bioimaging (Eliseeva et al., 2008).

properties

IUPAC Name

6,6-dimethylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)5-7(10)3-4-9-6-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXHKDCPGXNTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCNC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4-azepanol
Reactant of Route 2
6,6-Dimethyl-4-azepanol
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6,6-Dimethyl-4-azepanol
Reactant of Route 4
6,6-Dimethyl-4-azepanol
Reactant of Route 5
6,6-Dimethyl-4-azepanol
Reactant of Route 6
6,6-Dimethyl-4-azepanol

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